![molecular formula C15H15NO B14265562 4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one CAS No. 138452-23-0](/img/structure/B14265562.png)
4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core and a dimethylaminophenyl group. This compound is known for its vibrant color and is often used in the dye industry. It has various applications in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with cyclohexanone. The reaction is usually carried out in the presence of a base such as piperidine and a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms. It can interact with enzymes and proteins, altering their activity. For example, it inhibits reduced NADPH oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition can affect cellular processes and has potential therapeutic implications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)benzophenone: Shares the dimethylaminophenyl group but has a different core structure.
4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium chloride: Similar structure with slight variations in the substituents
Uniqueness
4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its vibrant color and stability make it particularly valuable in the dye industry .
Propriétés
Numéro CAS |
138452-23-0 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H15NO/c1-16(2)14-7-3-12(4-8-14)11-13-5-9-15(17)10-6-13/h3-11H,1-2H3 |
Clé InChI |
GCUXNGGORSXLSG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
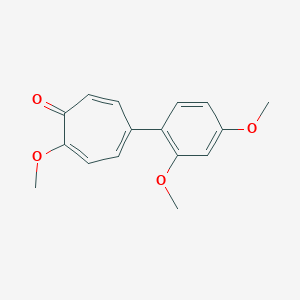
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
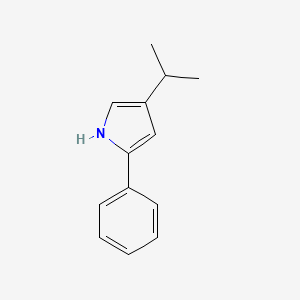
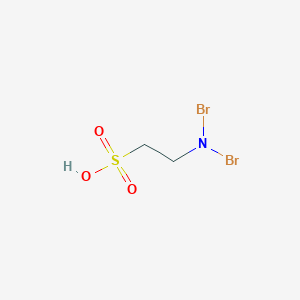
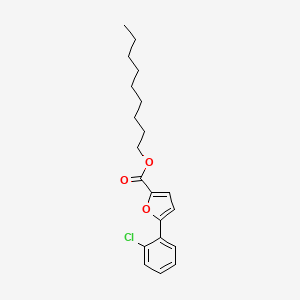
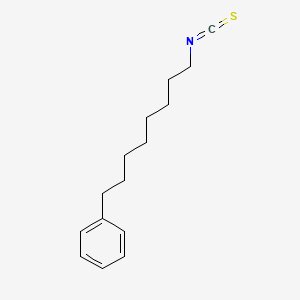


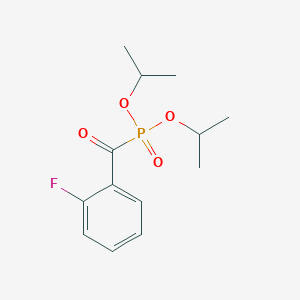
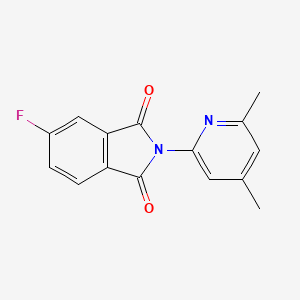
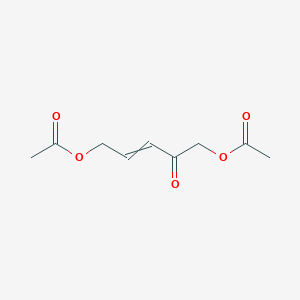
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
